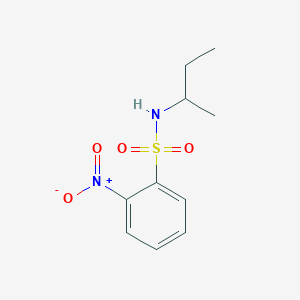
Benzenesulfonamide, N-(1-methylpropyl)-2-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, N-(1-methylpropyl)-2-nitro- is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibacterial agents. This compound features a benzenesulfonamide core with a nitro group at the 2-position and an N-substitution with a 1-methylpropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(1-methylpropyl)-2-nitro- typically involves the nitration of benzenesulfonamide followed by N-alkylation. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group at the 2-position of the benzenesulfonamide ring. The N-alkylation step involves reacting the nitrated benzenesulfonamide with 1-bromobutane in the presence of a base such as potassium carbonate to introduce the 1-methylpropyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-(1-methylpropyl)-2-nitro- can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl side chain, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Reduction: Formation of N-(1-methylpropyl)-2-aminobenzenesulfonamide.
Substitution: Formation of various N-substituted benzenesulfonamides depending on the nucleophile used.
Oxidation: Formation of carboxylic acids or ketones depending on the extent of oxidation.
Scientific Research Applications
Benzenesulfonamide, N-(1-methylpropyl)-2-nitro- has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antibacterial properties, particularly against drug-resistant bacterial strains.
Biological Studies: The compound is used in studies involving enzyme inhibition, as sulfonamides are known to inhibit enzymes like carbonic anhydrase.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-(1-methylpropyl)-2-nitro- involves its interaction with bacterial enzymes. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, thereby inhibiting their growth and multiplication.
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonamide, 2-methyl-
- N-(1-methyl-1-phenylpropyl)-benzenesulfonamide
- N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide
Uniqueness
Benzenesulfonamide, N-(1-methylpropyl)-2-nitro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group at the 2-position and the 1-methylpropyl group at the nitrogen atom differentiates it from other sulfonamides, potentially leading to unique interactions with biological targets and distinct reactivity in chemical reactions.
Properties
CAS No. |
89840-66-4 |
|---|---|
Molecular Formula |
C10H14N2O4S |
Molecular Weight |
258.30 g/mol |
IUPAC Name |
N-butan-2-yl-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C10H14N2O4S/c1-3-8(2)11-17(15,16)10-7-5-4-6-9(10)12(13)14/h4-8,11H,3H2,1-2H3 |
InChI Key |
GTJHLKNZGZFMKV-UHFFFAOYSA-N |
SMILES |
CCC(C)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















